Cas no 23824-25-1 (1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline)
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline is a synthetic isoquinoline derivative with notable chemical and pharmacological properties. Its structure features a tetrahydroisoquinoline core with hydroxyl and methyl substituents, contributing to its potential as an intermediate in organic synthesis and drug development. The compound exhibits stability under standard conditions and demonstrates solubility in polar solvents, facilitating its use in various chemical reactions. Its dual hydroxyl groups enhance reactivity, making it suitable for further functionalization. Researchers value this compound for its role in studying bioactive molecules, particularly in neurological and cardiovascular research. Proper handling and storage are recommended to maintain its integrity.
23824-25-1 structure
Product Name:1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline
CAS No:23824-25-1
MF:C10H13NO2
MW:179.215722799301
CID:889557
PubChem ID:13635220
Update Time:2025-06-08
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline
- 1,2,3,4-Tetrahydro-2-Methyl-4,8-isoquinolinediol
- 1,2,3,4-Tetrahydro-4
- 2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol
- DTXSID60545543
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
- CS-0450235
- FT-0675000
- 23824-25-1
- SCHEMBL23672287
- J-015229
- 2-methyl-3, 4-dihydro-1H-isoquinoline-4, 8-diol
-
- Inchi: 1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3
- InChI Key: BVGIYKRHRXZGIO-UHFFFAOYSA-N
- SMILES: OC1C2C=CC=C(C=2CN(C)C1)O
Computed Properties
- Exact Mass: 179.09500
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 43.7Ų
Experimental Properties
- PSA: 43.70000
- LogP: 0.80890
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T293580-50mg |
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline |
23824-25-1 | 50mg |
$ 164.00 | 2023-09-06 | ||
| TRC | T293580-100mg |
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline |
23824-25-1 | 100mg |
$ 193.00 | 2023-09-06 | ||
| TRC | T293580-250mg |
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline |
23824-25-1 | 250mg |
$ 523.00 | 2023-09-06 | ||
| TRC | T293580-500mg |
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline |
23824-25-1 | 500mg |
$873.00 | 2023-05-17 | ||
| TRC | T293580-1g |
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline |
23824-25-1 | 1g |
$1686.00 | 2023-05-17 | ||
| Chemenu | CM239786-250mg |
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol |
23824-25-1 | 97% | 250mg |
$569 | 2024-07-28 | |
| A2B Chem LLC | AF63430-10mg |
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline |
23824-25-1 | 10mg |
$188.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63430-50mg |
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline |
23824-25-1 | 50mg |
$278.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63430-100mg |
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline |
23824-25-1 | 100mg |
$306.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63430-250mg |
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline |
23824-25-1 | 250mg |
$622.00 | 2024-04-20 |
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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